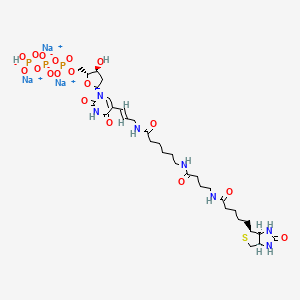
Biotin-16-dUTP (trisodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-16-dUTP (trisodium): , also known as Biotin-16-deoxyuridine-5’-triphosphate, is a modified nucleotide used extensively in molecular biology. This compound is a biotinylated analog of deoxyuridine triphosphate (dUTP), which can be enzymatically incorporated into DNA or cDNA in place of its natural counterpart, dTTP. The biotin moiety allows for subsequent detection and purification using streptavidin or avidin-based systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Biotin-16-dUTP is synthesized through a multi-step chemical process. The synthesis typically involves the coupling of biotin to a uridine derivative, followed by phosphorylation to form the triphosphate. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of specific catalysts to facilitate the coupling and phosphorylation steps .
Industrial Production Methods: : Industrial production of Biotin-16-dUTP involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: : Biotin-16-dUTP primarily undergoes enzymatic incorporation into DNA or cDNA. This incorporation can occur through various methods such as nick translation, random priming, and polymerase chain reaction (PCR). The compound can also participate in terminal transferase-mediated reactions for 3’-end labeling .
Common Reagents and Conditions: : The enzymatic incorporation of Biotin-16-dUTP typically requires DNA polymerases such as Taq polymerase, DNA polymerase I, and terminal deoxynucleotidyl transferase (TdT). The reactions are carried out under standard conditions for DNA synthesis, with optimized ratios of Biotin-16-dUTP to dTTP to ensure efficient incorporation .
Major Products: : The major products of these reactions are biotinylated DNA or cDNA molecules, which can be detected and purified using streptavidin or avidin-based systems. These biotinylated products are used in various downstream applications such as hybridization assays and affinity purification .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Biotin-16-dUTP is used to create biotinylated DNA probes for detecting specific nucleic acid sequences. These probes are employed in techniques such as Southern and Northern blotting, in situ hybridization, and sandwich assays .
Biology: : In biological research, Biotin-16-dUTP is used for labeling DNA in various assays, including the TUNEL assay for detecting apoptosis and replication foci labeling in cell nuclei. The biotinylated DNA can be visualized using fluorescently labeled streptavidin .
Medicine: : In medical research, Biotin-16-dUTP is used in diagnostic assays to detect specific DNA or RNA sequences associated with diseases. It is also used in the development of biotinylated therapeutic agents for targeted drug delivery .
Industry: : In the biotechnology industry, Biotin-16-dUTP is used in the production of biotinylated DNA probes for various applications, including quality control and process monitoring. It is also used in the development of biotinylated reagents for research and diagnostic purposes .
Wirkmechanismus
Biotin-16-dUTP exerts its effects by being enzymatically incorporated into DNA or cDNA in place of dTTP. The biotin moiety attached to the nucleotide allows for subsequent detection and purification using streptavidin or avidin-based systems. The incorporation of Biotin-16-dUTP into DNA does not significantly alter the structure or function of the DNA, allowing it to be used in various molecular biology applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-11-dUTP: Another biotinylated nucleotide with a shorter linker between the biotin and the nucleotide.
Biotin-16-dCTP: A biotinylated analog of deoxycytidine triphosphate (dCTP).
Digoxigenin-11-dUTP: A nucleotide analog labeled with digoxigenin instead of biotin
Uniqueness: : Biotin-16-dUTP is unique due to its 16-atom linker, which provides optimal substrate properties for enzymatic incorporation and efficient detection of the biotin moiety. The longer linker facilitates better interaction between biotin and streptavidin or avidin, making it highly effective for various labeling and detection applications .
Eigenschaften
Molekularformel |
C32H49N7Na3O18P3S |
|---|---|
Molekulargewicht |
1013.7 g/mol |
IUPAC-Name |
trisodium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C32H52N7O18P3S.3Na/c40-22-16-28(55-23(22)18-54-59(50,51)57-60(52,53)56-58(47,48)49)39-17-20(30(44)38-32(39)46)8-6-14-34-25(41)10-2-1-5-13-33-27(43)12-7-15-35-26(42)11-4-3-9-24-29-21(19-61-24)36-31(45)37-29;;;/h6,8,17,21-24,28-29,40H,1-5,7,9-16,18-19H2,(H,33,43)(H,34,41)(H,35,42)(H,50,51)(H,52,53)(H2,36,37,45)(H,38,44,46)(H2,47,48,49);;;/q;3*+1/p-3/b8-6+;;;/t21-,22-,23+,24-,28+,29-;;;/m0.../s1 |
InChI-Schlüssel |
VCISKNCAAUVWCE-MIPYBCABSA-K |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


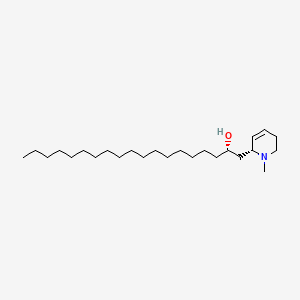
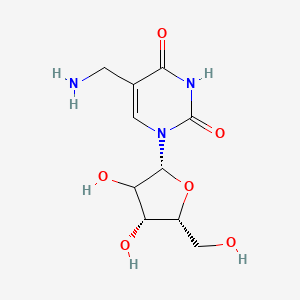
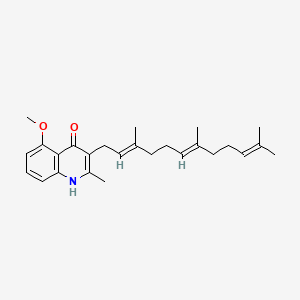
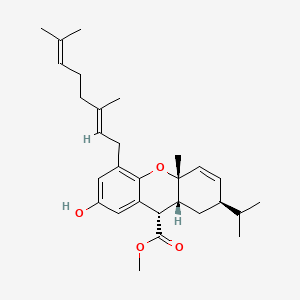
![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)
![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate](/img/structure/B12398014.png)
![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)

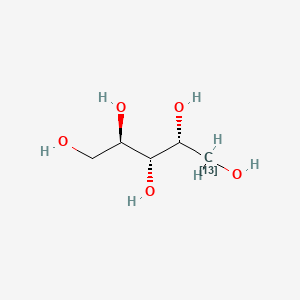
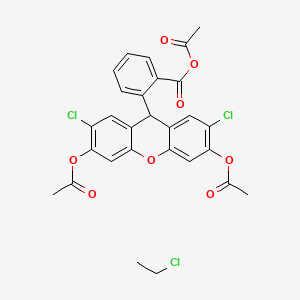
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B12398040.png)
![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)
